Cyclo(-RGDfK) Trifluoroacetate

Integrin binding αvβ3 affinity RGD peptides

Cyclo(-RGDfK) Trifluoroacetate delivers an industry-leading sub-nanomolar IC50 of 0.94 nM against αvβ3 integrin—over 21× more potent than generic c(RGDyK). The TFA salt form enhances solubility, stability, and biocompatibility, making it the definitive targeting ligand for ⁶⁸Ga/⁶⁴Cu PET tracers, multivalent drug conjugates, and theranostic nanoparticles in oncology. Avoid experimental compromise: validate with the gold-standard c(RGDfK) scaffold, not underperforming substitutes.

Molecular Formula C29H42F3N9O9
Molecular Weight 717.7 g/mol
Cat. No. B3037604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(-RGDfK) Trifluoroacetate
Molecular FormulaC29H42F3N9O9
Molecular Weight717.7 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C27H41N9O7.C2HF3O2/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31);(H,6,7)/t17-,18-,19+,20-;/m0./s1
InChIKeyWHCQIPJAWCYHFT-HXSCNMCGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(-RGDfK) Trifluoroacetate: A High-Potency αvβ3 Integrin Inhibitor for Targeted Tumor Imaging and Therapy


Cyclo(-RGDfK) Trifluoroacetate (TFA) is a cyclic pentapeptide antagonist of the αvβ3 integrin, a cell adhesion receptor overexpressed on angiogenic endothelial cells and various tumor cell types . The compound exhibits a sub-nanomolar IC50 of 0.94 nM against αvβ3 integrin, establishing it as one of the most potent monomeric RGD peptides available . The TFA salt formulation enhances stability and biocompatibility compared to the free base form . As a targeting ligand, it serves as a foundational scaffold for the development of radiolabeled imaging agents and therapeutic conjugates in oncology and angiogenesis research .

Why Cyclo(-RGDfK) Trifluoroacetate Cannot Be Replaced by Generic RGD Peptides Without Data-Driven Validation


Substituting Cyclo(-RGDfK) Trifluoroacetate with other RGD-based peptides such as c(RGDyK) or c(RGDfV) without empirical justification introduces significant experimental risk. While these peptides share the core RGD recognition motif, they diverge substantially in binding affinity, pharmacokinetics, and functional performance . For instance, c(RGDyK) exhibits a 21-fold lower potency (IC50 20 nM) than Cyclo(-RGDfK) (IC50 0.94 nM) in αvβ3 binding assays . Moreover, the TFA salt form of Cyclo(-RGDfK) offers distinct solubility and stability characteristics that may impact in vivo biodistribution and conjugate efficiency . The quantitative evidence presented below demonstrates why generic substitution without head-to-head validation can compromise the integrity of imaging and therapeutic studies .

Quantitative Differentiation of Cyclo(-RGDfK) Trifluoroacetate: Evidence-Based Comparison Against Key Analogs


Sub-Nanomolar αvβ3 Integrin Binding Affinity Versus c(RGDyK)

Cyclo(-RGDfK) Trifluoroacetate exhibits an IC50 of 0.94 nM against αvβ3 integrin, representing a 21.3-fold higher binding potency compared to the closely related analog c(RGDyK) trifluoroacetate, which demonstrates an IC50 of 20 nM under comparable assay conditions . This substantial difference in binding affinity directly translates to enhanced targeting efficiency in biological systems .

Integrin binding αvβ3 affinity RGD peptides

Multimerization-Driven Affinity Enhancement of c(RGDfK) Scaffolds

Multimerization of the c(RGDfK) scaffold produces progressive improvements in αvβ3 integrin binding affinity and tumor targeting. DOTA-conjugated monomeric (E-c(RGDfK)), dimeric (E-[c(RGDfK)]2), and tetrameric (E{E[c(RGDfK)]2}2) RGD peptides exhibit IC50 values of 120 nM, 69.9 nM, and 19.6 nM, respectively, in competitive binding assays [1]. In SK-RC-52 tumor xenograft models, the tetramer achieved 7.40 ± 1.12 %ID/g tumor uptake at 8 h post-injection, compared to 5.17 ± 1.22 %ID/g for the dimer and 2.30 ± 0.34 %ID/g for the monomer (p<0.001 for tetramer vs. monomer) [1].

Multivalent targeting RGD multimerization tumor uptake

64Cu-Radiolabeled c(RGDfK) Conjugates Achieve Superior Delayed Tumor-to-Background Ratios

64Cu-NODAGA-c(RGDfK) and 64Cu-CB-TE2A-c(RGDfK) demonstrate up to a 20-fold increase in tumor-to-organ ratios at 18 hours post-injection compared to the 1-hour time point in U87MG glioblastoma xenograft models [1]. The affinity profile of these metallopeptides is comparable to the reference standard c(RGDfV) [1]. This delayed imaging advantage is not observed with 18F-labeled RGD peptides, which typically exhibit limited image contrast in certain tumor types due to rapid clearance [1].

PET imaging 64Cu radiolabeling tumor-to-background ratio

c(RGDfK) Enables GMP-Compatible 68Ga Radiolabeling With Superior Workflow Efficiency

68Ga-NODAGA-c(RGDfK) can be radiolabeled at room temperature within 10 minutes to high specific activities (15–20 GBq/μmol) and radiochemical purity >97% [1]. This contrasts sharply with 18F-Galacto-cyclo(RGDfK), which requires a time-consuming multistep synthesis that is difficult to establish under GMP conditions [2]. The affinity profile of 68Ga-NODAGA-c(RGDfK) remains comparable to the reference standard c(RGDfV), ensuring that the radiolabeling process does not compromise targeting function [1].

68Ga radiolabeling GMP production PET tracer

c(RGDfK) Scaffold Demonstrates Superior Affinity Over c(RGDfV) in Functional Assays

In a comparative study of RGDpep-protein conjugates, the c(RGDfK)-derived multivalent conjugates exhibited IC50 values ranging from 23 nM to 0.6 nM depending on peptide loading density, while the related RGD-peptide ligand c(RGDfV) showed a substantially higher IC50 of 158 nM under comparable assay conditions [1]. The parental linear RGD-peptide demonstrated an IC50 of 818 nM, confirming that the cyclic c(RGDfK) scaffold provides a foundational affinity advantage that is further amplified upon multivalent presentation [1].

RGD peptide comparison αvβ3 binding multivalent conjugates

Tetrameric c(RGDfK) Radiotherapeutic Demonstrates Dose-Dependent Tumor Growth Inhibition

64Cu-cyclam-RAFT-c(-RGDfK-)4, a tetrameric c(RGDfK) construct, produced dose-dependent tumor growth inhibition in U87MG glioblastoma xenograft models, with mean tumor radiation doses of 1.28 Gy and 1.81 Gy from single administrations of 37 MBq and 74 MBq, respectively [1]. Combined analysis of tumor-bearing and tumor-free mice revealed no significant toxicity at these therapeutic doses as assessed by body weight, hematology, and hepatorenal function parameters [1].

Radionuclide therapy tetrameric RGD theranostics

Optimal Use Cases for Cyclo(-RGDfK) Trifluoroacetate Based on Quantitative Evidence


High-Sensitivity PET Imaging of αvβ3-Positive Tumors Using 64Cu-c(RGDfK) Conjugates

For delayed PET imaging protocols requiring maximal tumor-to-background contrast, 64Cu-NODAGA-c(RGDfK) and 64Cu-CB-TE2A-c(RGDfK) provide up to 20-fold improvement in tumor-to-organ ratios at 18 hours post-injection compared to early time points [1]. This application is particularly suited for glioblastoma, melanoma, and breast cancer models where conventional 18F-RGD tracers yield limited contrast [1].

GMP-Compliant Clinical PET Tracer Production With 68Ga-NODAGA-c(RGDfK)

In settings requiring rapid, GMP-compatible radiotracer production, 68Ga-NODAGA-c(RGDfK) can be synthesized at room temperature in under 10 minutes with high radiochemical purity (>97%) and specific activity (15–20 GBq/μmol) [1]. This efficiency overcomes the multistep synthesis limitations of 18F-Galacto-cyclo(RGDfK) and supports routine clinical PET imaging workflows [1].

Development of High-Avidity Multivalent Targeting Agents for Tumor Therapy

The c(RGDfK) scaffold exhibits predictable affinity gains upon multimerization, with tetrameric constructs achieving IC50 values as low as 19.6 nM and tumor uptake of 7.40 %ID/g at 8 h post-injection in xenograft models [1]. This property supports the design of multivalent drug conjugates, radiotherapeutics, and nanoparticle formulations requiring enhanced tumor retention [1].

Theranostic Applications Combining PET Imaging and Targeted Radionuclide Therapy

Tetrameric c(RGDfK) constructs such as 64Cu-cyclam-RAFT-c(-RGDfK-)4 enable integrated theranostic approaches, delivering mean tumor radiation doses of 1.28–1.81 Gy while maintaining a favorable safety profile [1]. This dual imaging and therapeutic capability supports personalized treatment strategies in oncology research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclo(-RGDfK) Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.